molecular formula C13H13N3O B11877030 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone CAS No. 61322-51-8

1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone

Cat. No.: B11877030
CAS No.: 61322-51-8
M. Wt: 227.26 g/mol
InChI Key: XTXPIZRAOXOWGA-UHFFFAOYSA-N
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Description

1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone is a complex organic compound that belongs to the class of pyrazolo[1,5-b]indazole derivatives. These compounds are known for their unique structural features and significant biological activities. The presence of both pyrazole and indazole rings in the structure makes this compound a valuable scaffold in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,8-dimethyl-1H-pyrazole-3-carboxylic acid with hydrazine hydrate, followed by cyclization with an appropriate aldehyde or ketone . The reaction is usually carried out in the presence of a catalyst such as acetic acid or sulfuric acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and microwave-assisted synthesis are some of the advanced techniques used to enhance the yield and purity of the product . These methods allow for better control over reaction parameters and reduce the overall production time.

Chemical Reactions Analysis

Types of Reactions

1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions include substituted pyrazolo[1,5-b]indazole derivatives, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,8-Dimethyl-8H-pyrazolo[1,5-b]indazol-3-yl)ethanone stands out due to its unique combination of pyrazole and indazole rings, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound for further research and development .

Properties

CAS No.

61322-51-8

Molecular Formula

C13H13N3O

Molecular Weight

227.26 g/mol

IUPAC Name

1-(2,5-dimethylpyrazolo[1,5-b]indazol-1-yl)ethanone

InChI

InChI=1S/C13H13N3O/c1-8-12(9(2)17)13-10-6-4-5-7-11(10)15(3)16(13)14-8/h4-7H,1-3H3

InChI Key

XTXPIZRAOXOWGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C1C(=O)C)C3=CC=CC=C3N2C

Origin of Product

United States

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